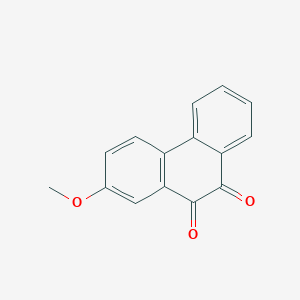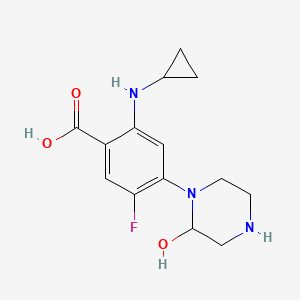
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropylamino group, a fluorine atom, and a hydroxypiperazinyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of the cyclopropylamino and hydroxypiperazinyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product.
Ring opening of aziridines: This involves the reaction of aziridines with N-nucleophiles to form the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins, inhibiting their activity and affecting downstream signaling pathways .
類似化合物との比較
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure and exhibit similar biological activities.
Fluorinated benzoic acids: Compounds with a fluorine atom attached to a benzoic acid core have comparable chemical properties and reactivity.
Uniqueness
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is unique due to the combination of its cyclopropylamino, fluorine, and hydroxypiperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
918800-07-4 |
|---|---|
分子式 |
C14H18FN3O3 |
分子量 |
295.31 g/mol |
IUPAC名 |
2-(cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H18FN3O3/c15-10-5-9(14(20)21)11(17-8-1-2-8)6-12(10)18-4-3-16-7-13(18)19/h5-6,8,13,16-17,19H,1-4,7H2,(H,20,21) |
InChIキー |
MROAWUOFFVXUED-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=CC(=C(C=C2C(=O)O)F)N3CCNCC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
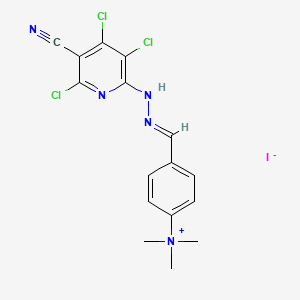
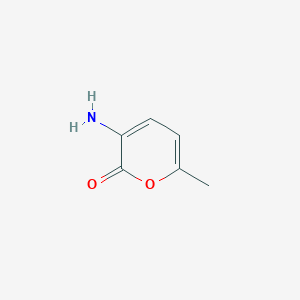
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
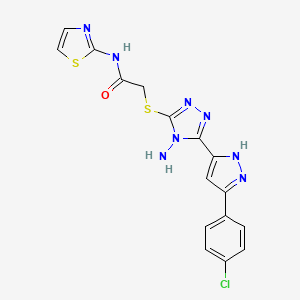
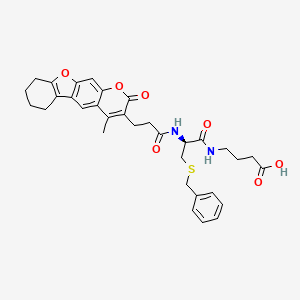
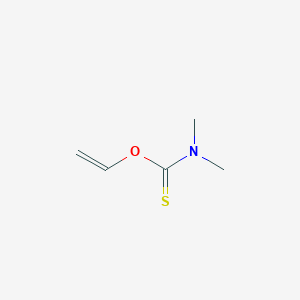
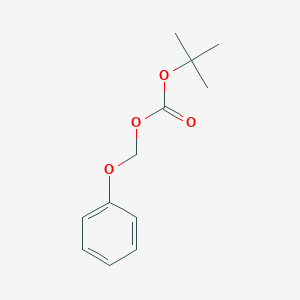
![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)
